molecular formula C7H9IN2 B1490569 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole CAS No. 1341109-73-6

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B1490569
CAS No.: 1341109-73-6
M. Wt: 248.06 g/mol
InChI Key: ZXOZXGTZNTUWNS-UHFFFAOYSA-N
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Description

1-(but-3-en-1-yl)-4-iodo-1H-pyrazole is a pyrazole derivative characterized by a but-3-en-1-yl (alkene) substituent at the N1 position and an iodine atom at the C4 position of the pyrazole ring. Its molecular formula is C₇H₉IN₂, with a molecular weight of 248.07 g/mol.

Properties

IUPAC Name

1-but-3-enyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOZXGTZNTUWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial activities without significant adverse effects. At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy. The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation. Understanding these pathways is essential for optimizing the therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues also influences its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence cellular metabolism and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences, reactivity profiles, and biological activities of related pyrazole compounds:

Compound Name Structural Features Unique Aspects Biological/Chemical Activity
1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole Alkyne (C≡C) substituent at N1 Higher reactivity in Sonogashira cross-coupling; potential for click chemistry Enhanced utility in synthesizing conjugated systems
1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole Difluorobenzyl group at N1 Fluorine atoms increase electronegativity and metabolic stability Improved binding to aromatic receptors in drug design
1-(2-fluoroethyl)-4-iodo-1H-pyrazole Fluoroethyl chain at N1 Fluorine enhances lipophilicity and bioavailability Potential CNS activity due to blood-brain barrier penetration
4-Iodo-3-nitro-1-propyl-1H-pyrazole Nitro group at C3; propyl chain at N1 Strong electron-withdrawing nitro group increases electrophilicity High antimicrobial and anticancer activity
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole Difluoroethyl group at N1 Dual fluorine atoms improve thermal stability and halogen bonding Explored as a precursor for PET imaging agents
4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole Bromine at C4; tetrahydro-2H-pyranyl at N1 Bromine’s polarizability vs. iodine affects binding specificity Used in catalysis and material science

Key Findings from Comparative Studies

Substituent Effects on Reactivity :

  • Alkene vs. Alkyne : The alkene in 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole allows for Diels-Alder reactions, while the alkyne in its analog (1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole) enables metal-catalyzed cross-couplings (e.g., with palladium) .
  • Halogen Influence : Iodine’s large atomic radius facilitates halogen bonding in biological systems, whereas bromine in 4-bromo analogs is less effective in such interactions .

Biological Activity Trends :

  • Fluorinated Derivatives : Compounds with fluorine atoms (e.g., 1-(2-fluoroethyl)-4-iodo-1H-pyrazole) exhibit improved pharmacokinetic profiles due to increased metabolic stability and membrane permeability .
  • Nitro-Substituted Analogs : The nitro group in 4-Iodo-3-nitro-1-propyl-1H-pyrazole correlates with enhanced antimicrobial activity, likely due to its electron-withdrawing effects enhancing target binding .

Applications in Drug Discovery :

  • The difluorobenzyl group in 1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole is advantageous in kinase inhibitors, where fluorine atoms optimize hydrophobic interactions with ATP-binding pockets .
  • 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole’s dual fluorine atoms are being explored in radiopharmaceuticals for positron emission tomography (PET) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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